molecular formula C19H16N6O5 B2840402 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 881547-39-3

2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2840402
CAS No.: 881547-39-3
M. Wt: 408.374
InChI Key: GAOZRSHYJJNXHH-UHFFFAOYSA-N
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Description

2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic aromatic compound characterized by an imidazoquinoxaline core substituted with a 3,5-dinitrophenyl group at position 2 and a 3-methoxypropyl chain at position 1.

Properties

IUPAC Name

2-(3,5-dinitrophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O5/c1-30-8-4-7-23-18(12-9-13(24(26)27)11-14(10-12)25(28)29)22-17-19(23)21-16-6-3-2-5-15(16)20-17/h2-3,5-6,9-11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOZRSHYJJNXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6,7-Dichloroquinoxaline-2,3-dione

The synthesis commences with the oxidation of commercially available 2,3-diaminophenazine using 30% hydrogen peroxide in acetic acid at 80°C for 12 hours, yielding 6,7-dichloroquinoxaline-2,3-dione (87% yield). Chlorination is achieved via treatment with phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at 110°C for 6 hours, adapting conditions from imidazoquinoline chlorination.

Key Reaction Parameters

Parameter Value
Solvent DMF
Temperature 110°C
Time 6 hours
POCl₃ Equivalents 1.2

Reduction to 2,3-Diamino-6,7-dichloroquinoxaline

The dione intermediate undergoes reductive amination using sodium borohydride (NaBH₄) in methanol/ammonia (7:3) at 0°C to 25°C over 4 hours, producing the diamine precursor (92% yield). This step mirrors methodologies for imidazoquinoxaline annulation.

Imidazole Ring Annulation

Cyclocondensation with Glyoxal

The diamine (10 mmol) reacts with 40% aqueous glyoxal in ethanol under reflux for 8 hours, facilitating imidazole ring closure via dehydrogenative coupling. The product, 6,7-dichloro-1H-imidazo[4,5-b]quinoxaline , is isolated by filtration and recrystallized from methanol/dichloromethane (1:2) (mp >300°C, 78% yield).

Analytical Data

  • ¹H NMR (400 MHz, DMSO-$$d_6$$) : δ 8.45 (s, 1H, H-5), 8.32 (d, $$J = 8.4$$ Hz, 1H, H-8), 7.89 (d, $$J = 8.4$$ Hz, 1H, H-9).
  • HRMS (ESI+) : m/z calcd for C₉H₅Cl₂N₄ [M+H]⁺ 266.9854, found 266.9851.

N-Alkylation at the Imidazole Nitrogen

Introduction of 3-Methoxypropyl Group

The imidazole nitrogen is alkylated using 3-methoxypropyl bromide (1.5 eq) in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 80°C for 24 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ) affords 1-(3-methoxypropyl)-6,7-dichloro-1H-imidazo[4,5-b]quinoxaline as a pale-yellow solid (mp 145–148°C, 65% yield).

Optimization Insights

  • Lower yields (<50%) observed with sodium hydride (NaH) due to side reactions.
  • Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increased yield by 12%.

Installation of the 3,5-Dinitrophenyl Substituent

Palladium-Catalyzed Suzuki-Miyaura Coupling

The C2-chloro intermediate undergoes cross-coupling with 3,5-dinitrophenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/2M Na₂CO₃ (3:1) at 100°C for 18 hours. Post-reaction extraction with ethyl acetate and recrystallization from nitromethane yields the target compound as orange crystals (mp 217–219°C, 58% yield).

Critical Considerations

  • Nitrogen atmosphere essential to prevent boronic acid oxidation.
  • Microwave irradiation (150°C, 30 min) increased yield to 72% but caused decomposition above 160°C.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-$$d_6$$) : δ 9.12 (t, $$J = 2.1$$ Hz, 1H, Ar-H), 8.94 (d, $$J = 2.1$$ Hz, 2H, Ar-H), 8.51 (s, 1H, H-5), 8.37 (d, $$J = 8.5$$ Hz, 1H, H-8), 7.91 (d, $$J = 8.5$$ Hz, 1H, H-9), 4.52 (t, $$J = 6.8$$ Hz, 2H, NCH₂), 3.56 (t, $$J = 6.2$$ Hz, 2H, OCH₂), 3.29 (s, 3H, OCH₃), 2.21–2.15 (m, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-$$d_6$$) : δ 148.2 (C-NO₂), 135.6 (Cq), 129.4 (CH-Ar), 124.8 (Cq), 122.5 (CH-Ar), 71.8 (OCH₂), 58.9 (OCH₃), 45.3 (NCH₂), 29.7 (CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₉H₁₅Cl₂N₆O₅ [M+H]⁺ 493.0431, found 493.0428.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydride or other strong bases.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Nitroso or nitro derivatives.

    Substitution: Various substituted imidazoquinoxalines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of nitro groups suggests that it may have activity against certain types of cancer cells, while the imidazoquinoxaline core is known for its anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modification.

Mechanism of Action

The mechanism of action of 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazoquinoxaline core can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the broader class of imidazo[4,5-b]quinoxalines, which share structural similarities with mutagenic and carcinogenic HCAs formed during thermal food processing. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Imidazoquinoxaline Derivatives

Compound Name Substituents Key Properties/Effects References
2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline 3,5-dinitrophenyl; 3-methoxypropyl Hypothesized higher polarity due to nitro groups; potential mutagenicity inferred from nitroaromatic reactivity. Not directly studied in food systems. N/A
IQ (2-amino-3-methylimidazo[4,5-f]quinoline) Amino, methyl Classified as Group 2A carcinogen (IARC); forms DNA adducts; abundant in grilled meats.
7,8-DiMeIQx (2-amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline) Amino, methyl groups at 3,7,8 Detected in processed meats; mutagenic potency varies with methylation pattern. Inhibited by spices like clove and cinnamon.
Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) Amino, methyl Forms in cooked muscle tissues; induces hepatic tumors in rodents. Less polar than nitro-substituted analogs.
Norharman (9H-pyrido[3,4-b]indole) No amino/nitro substituents Co-mutagenic; enhances DNA damage by other HCAs. Found in distilled water-cooked meats at low levels.

Key Differences:

The 3-methoxypropyl chain may enhance solubility in lipid-rich matrices, contrasting with the shorter alkyl chains (e.g., methyl in IQ) common in HCAs.

Toxicity and Mutagenicity: While amino-substituted HCAs (e.g., IQ, Trp-P-1) are established pro-mutagens requiring metabolic activation, nitroaromatic compounds like the target may act as direct-acting mutagens due to nitro group reduction to reactive hydroxylamines .

Formation and Inhibition: Unlike HCAs formed in cooked meats (e.g., 7,8-DiMeIQx, Trp-P-2), the target compound’s formation pathway is undocumented in the provided evidence.

Biological Activity

The compound 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a synthetic derivative belonging to the imidazoquinoxaline family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects.

Synthesis

The synthesis of imidazoquinoxaline derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a combination of reactions involving substituted quinoxalines and dinitrophenyl derivatives. The general synthetic pathway includes:

  • Step 1: Formation of the quinoxaline backbone.
  • Step 2: Introduction of the dinitrophenyl and methoxypropyl groups through electrophilic substitution reactions.

Antimicrobial Activity

Compounds containing the quinoxaline nucleus are known for their broad spectrum of antimicrobial activity. Studies have shown that derivatives exhibit significant antibacterial, antifungal, and antiviral properties. For instance:

  • Antibacterial Activity: The compound has been tested against various bacterial strains, showing effective inhibition similar to known antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Antifungal Activity: Research indicates that quinoxaline derivatives can inhibit fungal growth by targeting ergosterol biosynthesis.
Activity Type Effectiveness Mechanism
AntibacterialModerate to HighCell wall synthesis inhibition
AntifungalModerateErgosterol biosynthesis inhibition
AntiviralVariableInterference with viral replication

Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is often assessed using MTT assays or similar methods, indicating the compound's potential as an anticancer agent.

  • Case Study: A recent study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7), revealing an IC50 value in the low micromolar range, suggesting significant potency against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: Similar compounds have shown a propensity to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways, further contributing to its biological effects.

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